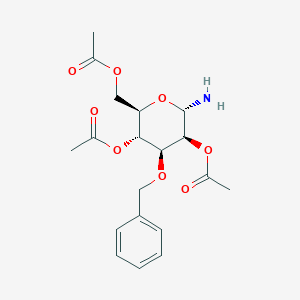

(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate

Description

The compound (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2H-pyran-3,5-diyldiacetate is a highly functionalized pyran derivative with a stereochemically complex backbone. Key features include:

- Acetoxymethyl group at position 2, enhancing lipophilicity and metabolic stability.

- Benzyloxy group at position 4, contributing to aromatic interactions in biological systems.

- Amino group at position 6, enabling hydrogen bonding and nucleophilic reactivity.

- Acetylated hydroxyl groups at positions 3 and 5, improving solubility and stability compared to free hydroxyls.

Properties

Molecular Formula |

C19H25NO8 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,5-diacetyloxy-6-amino-4-phenylmethoxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C19H25NO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10,20H2,1-3H3/t15-,16-,17+,18+,19+/m1/s1 |

InChI Key |

URFWVSFOARODAQ-GFEQUFNTSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Protection and Selective Acetylation

- Initial protection of hydroxyl groups is performed using acetic anhydride in the presence of a base such as pyridine or triethylamine to achieve selective acetylation.

- The reaction conditions (temperature, time, and equivalents of acetic anhydride) are optimized to acetylate only the desired hydroxyl groups at C-3 and C-5, leaving others free for further modification.

Amino Group Introduction at C-6

- The C-6 hydroxyl is converted to an amino group via nucleophilic substitution:

- Conversion of C-6 hydroxyl to a good leaving group (e.g., tosylate or mesylate).

- Subsequent displacement with azide ion (NaN3), followed by reduction (e.g., catalytic hydrogenation or Staudinger reduction) to yield the 6-amino group.

- Alternatively, reductive amination of the aldehyde intermediate at C-6 can be employed.

Benzyloxy Group Installation at C-4

- The free hydroxyl at C-4 is etherified by treatment with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

- This step requires anhydrous conditions and careful control to avoid over-alkylation.

Final Acetylation to Form Diacetate

- After amino and benzyloxy groups are installed, remaining free hydroxyls are acetylated using acetic anhydride under mild conditions.

- The reaction is monitored by thin-layer chromatography (TLC) and stopped once complete acetylation is achieved.

Purification and Characterization

- The crude product is purified by column chromatography using silica gel and appropriate solvent gradients (e.g., hexane/ethyl acetate).

- Purity is confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to verify stereochemistry and substitution pattern.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy for functional group analysis.

Preparation Data Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Acetic anhydride, pyridine, 0°C to room temp | Selective acetylation | Control equivalents to acetylate C-3, C-5 hydroxyls |

| 2 | Tosyl chloride, pyridine, 0°C | Convert C-6 OH to tosylate | Anhydrous conditions required |

| 3 | Sodium azide, DMF, 60°C | Azide substitution at C-6 | Safety precautions for azide handling |

| 4 | Pd/C, H2, ethanol | Reduction of azide to amine | Alternative: Staudinger reduction |

| 5 | Benzyl bromide, NaH, DMF, 0°C to room temp | Benzyloxy ether formation at C-4 | Anhydrous conditions, inert atmosphere |

| 6 | Acetic anhydride, pyridine, room temp | Final acetylation of free OH | Reaction monitored by TLC |

| 7 | Silica gel column chromatography | Purification | Gradient elution with hexane/ethyl acetate |

Research Findings and Optimization Notes

- Solubility and Stability: The compound shows good solubility in DMSO and acetone; stock solutions are prepared at concentrations ranging from 1 mM to 10 mM using DMSO as solvent, with storage recommended at -20°C to -80°C to maintain stability for up to 6 months.

- In Vivo Formulation: For biological applications, the compound is formulated in DMSO followed by dilution with PEG300, Tween 80, and water or corn oil to ensure clear solutions suitable for administration.

- Yield Optimization: Reaction yields improve by careful control of temperature and reaction time during acetylation and etherification steps. Use of ultrasonic baths and vortex mixing aids dissolution and reaction rates.

- Purity: Final product purity is typically >98%, confirmed by HPLC and NMR analysis.

Chemical Reactions Analysis

Types of Reactions

(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

Reduction: The acetoxymethyl group can be reduced to a hydroxymethyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Acyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the acetoxymethyl group may yield a hydroxymethyl derivative.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.

Biology

In biological research, this compound may serve as a probe or intermediate in the study of biochemical pathways involving acetoxymethyl and amino groups.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, or as a precursor to other valuable compounds.

Mechanism of Action

The mechanism of action of (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate would depend on its specific interactions with molecular targets. These could include:

Enzyme inhibition: Binding to active sites of enzymes and preventing substrate access.

Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Substituents

Compounds such as (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate () and its 3-chlorobenzamido derivative () share the pyran core but differ in substituents:

- Position 6: Thiadiazole-thio groups replace the amino group, introducing sulfur-based reactivity and enhanced antimicrobial activity .

- Bioactivity: Thiadiazole derivatives exhibit antimicrobial properties (e.g., inhibition of bacterial enzymes via thiol interactions), while the amino group in the target compound may favor different binding modes (e.g., hydrogen bonding with proteases) .

- Synthesis : Both compounds are synthesized via nucleophilic substitution (e.g., thiol addition to intermediate pyran derivatives), whereas the target compound likely requires amine-specific coupling strategies .

Table 1: Key Differences in Thiadiazole Analogs

Fluorinated and Triazole-Modified Derivatives

The fluorinated compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)...)tetrahydro-2H-pyran-3,4,5-triyltriacetate () highlights:

- Fluorinated chains : Increase hydrophobicity and metabolic resistance compared to the target compound’s benzyloxy group.

- Triazole linkers : Enable click chemistry applications, absent in the target compound.

- Applications : Fluorinated derivatives are prioritized for imaging or targeted drug delivery due to their stability .

Methoxycarbonyl and Hydroxyl-Modified Analogs

The compound (2R,3S,4S,5R,6R)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate () differs in:

- Position 6: Methoxycarbonyl (-COOCH₃) vs. amino group, altering electronic properties (electron-withdrawing vs. electron-donating).

- Acetylation pattern : Full hydroxyl acetylation vs. partial acetylation in the target compound.

- Synthetic route: Base-catalyzed methanolysis () vs.

Aromatic Substituent Variations

Compounds like (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate () and (3R,4R,5R,6S)-2-(acetoxyMethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate () feature:

- Aromatic extensions : Fluorophenyl and ethoxybenzyl groups enhance π-π stacking in hydrophobic environments.

Table 2: Aromatic Substituent Comparison

Biological Activity

The compound (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2H-pyran-3,5-diyldiacetate is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its structure, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 395.41 g/mol. The compound features several functional groups including acetoxymethyl and benzyloxy moieties which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.41 g/mol |

| CAS Number | 1025019-40-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include protection and deprotection strategies for hydroxyl groups, as well as acylation steps to introduce the acetoxymethyl and benzyloxy groups. The synthetic route may vary depending on the desired purity and yield.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyran compounds possess significant antimicrobial properties. The presence of the benzyloxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.

- Enzyme Inhibition : Certain studies suggest that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar tetrahydropyran derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with acetoxymethyl groups showed enhanced activity compared to their non-acetylated counterparts .

Case Study 2: Anticancer Effects

In vitro studies on human cancer cell lines revealed that compounds with similar structures induced apoptosis through mitochondrial pathways. The presence of the benzyloxy group was crucial for enhancing cytotoxicity .

While specific mechanisms for (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2H-pyran-3,5-diyldiacetate are still being investigated, it is hypothesized that:

- Cell Membrane Interaction : The lipophilic nature aids in membrane disruption.

- Enzyme Interaction : Potential inhibition of key enzymes in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.